2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide
Description
This compound is a tetrazole-containing acetamide derivative with a sulfanyl linker and a 5-chloro-2-methylphenyl substituent. Its structure features:
- Tetrazole ring: A five-membered aromatic ring with four nitrogen atoms, known for enhancing metabolic stability and binding affinity in pharmaceuticals .
- 5-Chloro-2-methylphenyl substituent: A halogenated aromatic group that may improve lipophilicity and target interaction.
- N-Propan-2-ylacetamide: A branched alkyl chain that could affect steric hindrance and pharmacokinetics.
Properties
IUPAC Name |
2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5OS/c1-8(2)15-12(20)7-21-13-16-17-18-19(13)11-6-10(14)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPXDTUKJNHTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including 2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide, can be approached through several methods. One common method involves the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction typically requires the in situ generation of hydrazoic acid, which can be hazardous. Therefore, safer alternatives using sodium azide and triethyl orthoformate have been developed .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact . The use of non-toxic reagents and easy extraction methods ensures high yields and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizers like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitrogen oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted tetrazole derivatives .
Scientific Research Applications
2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . This interaction can modulate various biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following table summarizes key structural and functional comparisons with analogous compounds:
Key Observations:
Tetrazole Role :
- In PPARγ agonists (e.g., ), the tetrazole ring acts as a bioisostere for carboxylic acids, enhancing binding to nuclear receptors .
- In cefotiam (), the tetrazolylsulfanyl group contributes to β-lactamase resistance and target affinity in antibiotics .
Sulfanyl Linkers: The sulfanyl group in the target compound and cefotiam may facilitate covalent interactions with biological targets, as seen in β-lactam antibiotics .
Acetamide Modifications :
Physicochemical Properties
Biological Activity
The compound 2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide has emerged as a subject of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a tetrazole ring and a sulfanyl group, has been investigated for its interactions with various biological targets, revealing promising antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical formula of the compound is C12H14ClN5OS , indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The structural features include:
- Tetrazole Ring : Known for its biological activity.
- Sulfanyl Group : Contributes to the compound's reactivity and interaction with biological systems.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.
- Nephroprotective Effects : Similar compounds have shown protective effects against nephrotoxicity induced by chemotherapeutic agents like cisplatin, suggesting potential applications in mitigating drug side effects.
The biological activity of this compound may be attributed to its ability to bind to specific enzymes or receptors, thereby modulating their functions. Further investigations are necessary to elucidate the precise molecular mechanisms involved.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique biological activities of this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Tetrazole | Contains a tetrazole ring | Antimicrobial |
| Thiazole Derivative | Contains sulfur within a five-membered ring | Antifungal |
| Chlorobenzene | Aromatic system with chlorine substituent | Varies (toxicological studies) |
| Target Compound | Unique combination of tetrazole and sulfanyl | Antimicrobial, anticancer |
This table highlights how the structural characteristics contribute to the distinct biological profiles observed.
Case Studies
Recent studies have explored the biological effects of related tetrazole compounds:
- Study on HX-1920 : This compound exhibited protective effects against cisplatin-induced nephrotoxicity in animal models while preserving antitumor efficacy, indicating potential therapeutic applications in cancer treatment .
- Antimicrobial Screening : Various derivatives have been screened for their ability to inhibit Mycobacterium growth, with some showing over 90% inhibition in preliminary assays .
- In Vitro Assays : Multiple in vitro assays have confirmed the effectiveness of similar compounds in inhibiting cancer cell lines, suggesting a need for further exploration into their mechanisms and therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for preparing 2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide, and how can reaction efficiency be optimized?
The compound can be synthesized via 1,3-dipolar cycloaddition between an azide and alkyne precursor, followed by sulfanylacetamide functionalization. Key steps include:
- Azide preparation : Reacting 5-chloro-2-methylphenyl tetrazole with sodium azide in DMF at 60°C for 12 hours.
- Cycloaddition : Using copper acetate (10 mol%) in tert-butanol/water (3:1) to catalyze the reaction between the azide and propargyl acetate derivatives at room temperature for 6–8 hours .
- Sulfanylacetamide coupling : Introduce the sulfanyl group via nucleophilic substitution with 2-bromo-N-propan-2-ylacetamide in THF under reflux.
Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and adjust catalyst loading (e.g., Cu(OAc)₂ vs. CuI) to improve yield. Recrystallize the final product in ethanol for purity .
Q. How should researchers characterize the structural integrity of this compound, and what analytical discrepancies might arise?
Use a combination of IR, NMR, and HRMS for structural validation:
- IR : Confirm the presence of tetrazole (C–N stretch at 1303 cm⁻¹), sulfanyl (S–C at 650 cm⁻¹), and acetamide (C=O at 1671 cm⁻¹) .
- ¹H NMR : Key signals include the tetrazole proton (δ 8.36 ppm, singlet) and isopropyl group (δ 1.2–1.4 ppm, doublet) .
- HRMS : Expected [M+H]+ for C₁₄H₁₇ClN₅OS is 346.0732.
Discrepancies : Impurities from incomplete cycloaddition (e.g., unreacted azide at δ 4.5 ppm in NMR) or solvent residues (e.g., DMSO in ¹³C NMR) require column purification or repeated recrystallization .
Advanced Research Questions
Q. What methodologies are suitable for evaluating the antiproliferative activity of this compound, and how can contradictory IC₅₀ data be resolved?
In vitro assays :
- MTT assay : Test against cancer cell lines (e.g., MCF-7, HeLa) with 48-hour exposure. Use cisplatin as a positive control.
- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Data contradictions : - Variability in IC₅₀ values (e.g., 12 µM vs. 25 µM) may arise from differences in cell passage number or assay conditions (e.g., serum concentration). Validate using dose-response curves across three independent replicates and apply ANOVA for statistical significance (p < 0.05) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
ADMET prediction :
- Use SwissADME to predict logP (optimal range: 2–3), solubility (LogS > −4), and CYP450 inhibition.
- Molecular docking : Target the EGFR kinase domain (PDB: 1M17) to assess binding affinity. The tetrazole and sulfanyl groups show hydrogen bonding with Lys721 and Asp831 .
Optimization : Introduce hydrophilic substituents (e.g., hydroxyl or carboxyl groups) to improve solubility while maintaining ClogP < 3. Validate with MD simulations (GROMACS) to ensure stability .
Q. What experimental strategies can address conflicting results in reaction mechanism studies (e.g., radical vs. polar pathways)?
Mechanistic probes :
- Radical traps : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to the reaction. A significant yield drop suggests a radical pathway.
- Isotopic labeling : Use D₂O to track proton transfer in polar mechanisms (e.g., deuterium incorporation in the acetamide group detected via ¹H NMR) .
Advanced techniques : - EPR spectroscopy : Detect radical intermediates during the cycloaddition step.
- DFT calculations : Compare activation energies for radical (ΔG‡ ~25 kcal/mol) vs. polar (ΔG‡ ~30 kcal/mol) pathways using Gaussian 09 .
Methodological Challenges
Q. How can researchers design experiments to resolve inconsistencies in spectral data (e.g., NMR vs. IR)?
- Cross-validation : Compare NMR (δ 5.4 ppm for –OCH₂) with IR (C–O stretch at 1254 cm⁻¹). Discrepancies may indicate tautomerism or polymorphism.
- X-ray crystallography : Resolve absolute configuration and hydrogen bonding patterns. For example, the tetrazole ring may adopt a planar conformation in the crystal lattice .
Q. What statistical approaches are recommended for optimizing synthetic yield in multi-step reactions?
- Box-Behnken design : Vary three factors (catalyst loading, temperature, solvent ratio) across 15 experiments to identify optimal conditions (e.g., 12 mol% Cu(OAc)₂, 70°C, tert-butanol/H₂O 4:1).
- Response surface methodology (RSM) : Model interactions between variables to maximize yield (predicted R² > 0.9) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
